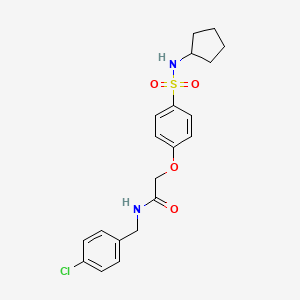
2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide, also known as CMDSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CMDSA is a sulfonamide derivative that has shown promising results in drug discovery and development, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide has shown potential in various research fields, particularly in the field of cancer research. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has shown potential in the treatment of other diseases such as HIV and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells, making it a potential target for cancer therapy. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good bioavailability, making it a promising compound for drug development. Additionally, this compound has shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide is its high purity and yield, making it a viable compound for research applications. Additionally, this compound has shown low toxicity and good bioavailability, making it a promising compound for drug development. However, one of the limitations of this compound is its limited solubility in water, which can affect its efficacy in certain research applications.
Zukünftige Richtungen
There are several future directions for 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide research. One direction is the optimization of the synthesis method to increase the yield and purity of this compound. Another direction is the investigation of the efficacy of this compound in combination with other anticancer drugs. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of other diseases such as HIV and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various research fields, particularly in the field of cancer research. The synthesis method of this compound has been optimized to yield high purity and yield, making it a viable compound for research applications. The mechanism of action of this compound involves the inhibition of carbonic anhydrase IX, leading to apoptosis in cancer cells. This compound has shown low toxicity and good bioavailability, making it a promising compound for drug development. There are several future directions for this compound research, including the optimization of the synthesis method and investigation of its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,6-dimethylaniline with cyclohexylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroacetyl)acetamide to obtain this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable compound for research applications.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-22(20,21)18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h7-10,14H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZJVSCUHGRQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


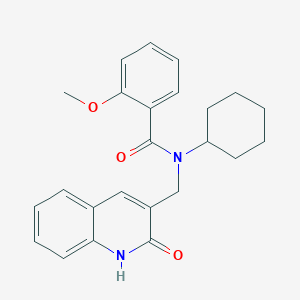
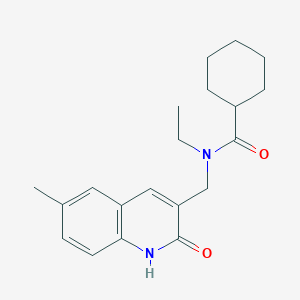
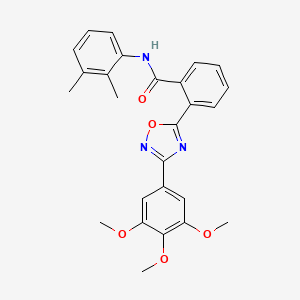


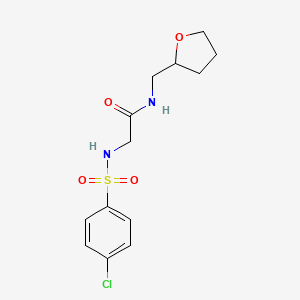


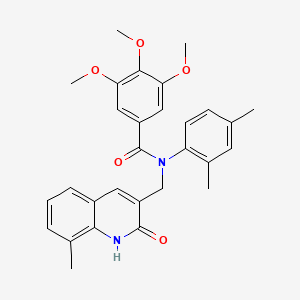

![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)

